molecular formula C16H23NO2 B181832 Benzoic acid, 4-(1-piperidinyl)-, butyl ester CAS No. 132884-54-9

Benzoic acid, 4-(1-piperidinyl)-, butyl ester

Cat. No.: B181832
CAS No.: 132884-54-9
M. Wt: 261.36 g/mol
InChI Key: MYFPWZFFPQGSFM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-piperidinyl)-, butyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a piperidine ring attached to the benzoic acid moiety through a butyl ester linkage. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1-piperidinyl)-, butyl ester typically involves the esterification of benzoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The piperidine ring is then introduced through a nucleophilic substitution reaction, where piperidine is reacted with the esterified benzoic acid under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures high yield and purity of the final product. The esterification and nucleophilic substitution steps are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1-piperidinyl)-, butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and piperidinone derivatives.

    Reduction: Butyl alcohol and piperidine derivatives.

    Substitution: Various substituted piperidine and benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(1-piperidinyl)-, butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-piperidinyl)-, butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The ester linkage allows for controlled release and metabolism of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(1-piperidinyl)-, methyl ester
  • Benzoic acid, 4-(1-piperidinyl)-, ethyl ester
  • Benzoic acid, 4-(1-piperidinyl)-, propyl ester

Uniqueness

Benzoic acid, 4-(1-piperidinyl)-, butyl ester is unique due to its specific ester linkage, which imparts distinct physicochemical properties such as solubility and stability. The butyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

butyl 4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-3-13-19-16(18)14-7-9-15(10-8-14)17-11-5-4-6-12-17/h7-10H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFPWZFFPQGSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385570
Record name Benzoic acid, 4-(1-piperidinyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132884-54-9
Record name Benzoic acid, 4-(1-piperidinyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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